ML-031
Overview
Description
ML031 is a chemical compound known for its role as an agonist of sphingosine 1-phosphate receptor 2 (S1PR2). This receptor is part of a family of G protein-coupled receptors that are involved in various biological processes, including cell proliferation, survival, migration, and cytoskeletal organization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML031 involves the formation of a pyrrolidinedione structure. The key steps include the reaction of 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2,5-dimethyl-1-(phenylmethyl)-1H-pyrrole-3-carboxamide to yield ML031 .
Industrial Production Methods
Industrial production of ML031 typically involves large-scale synthesis using the same synthetic route as described above. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ML031 undergoes various chemical reactions, including:
Oxidation: ML031 can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert ML031 into its reduced forms.
Substitution: ML031 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML031 can yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ML031 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of sphingosine 1-phosphate receptors.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for potential therapeutic applications in cancer research due to its ability to modulate sphingosine 1-phosphate receptor 2.
Mechanism of Action
ML031 exerts its effects by binding to sphingosine 1-phosphate receptor 2, a G protein-coupled receptor. This binding activates downstream signaling pathways that regulate various cellular processes, including cell proliferation, survival, and migration. The molecular targets and pathways involved include the activation of G proteins and subsequent signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another sphingosine 1-phosphate receptor agonist used in the treatment of multiple sclerosis.
Amiselimod: A selective sphingosine 1-phosphate receptor modulator with potential therapeutic applications.
VPC 23019: A selective antagonist of sphingosine 1-phosphate receptors.
Uniqueness
ML031 is unique due to its high selectivity for sphingosine 1-phosphate receptor 2, making it a valuable tool for studying the specific functions of this receptor. Its selectivity and potency distinguish it from other sphingosine 1-phosphate receptor agonists and modulators .
Properties
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-10-16(17(22)12-21-18(23)8-9-19(21)24)14(2)20(13)11-15-6-4-3-5-7-15/h3-7,10H,8-9,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRESCQKIRPOOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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